molecular formula C15H21NO B2569445 N-Benzyl-4-prop-2-enyloxan-4-amine CAS No. 1845697-60-0

N-Benzyl-4-prop-2-enyloxan-4-amine

Cat. No.: B2569445
CAS No.: 1845697-60-0
M. Wt: 231.339
InChI Key: WCIRTUMKYIPIIU-UHFFFAOYSA-N
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Description

N-Benzyl-4-prop-2-enyloxan-4-amine is a heterocyclic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a prop-2-enyl (allyl) group and an N-benzyl amine moiety. The oxane core provides a six-membered ether ring, imparting moderate polarity and conformational flexibility.

Properties

IUPAC Name

N-benzyl-4-prop-2-enyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-8-15(9-11-17-12-10-15)16-13-14-6-4-3-5-7-14/h2-7,16H,1,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIRTUMKYIPIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCOCC1)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-prop-2-enyloxan-4-amine typically involves the reaction of benzylamine with an appropriate oxirane derivative under controlled conditions. One common method is the ring-opening reaction of an oxirane with benzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing in large reactors. These methods ensure high yield and purity of the final product, which is essential for its application in various fields .

Chemical Reactions Analysis

Formation of the Oxane Core

The oxane ring (tetrahydropyran) is typically synthesized via cyclization of a diol intermediate. For example, diols such as 1,4-pentanediol can undergo acid-catalyzed cyclization to form oxane derivatives . In the case of N-Benzyl-4-prop-2-enyloxan-4-amine , the oxane ring likely arises from a similar diol precursor, with subsequent functionalization at the 4-position.

Incorporation of the Prop-2-enyl (Allyl) Substituent

The allyl group is introduced via allylation , which may involve:

  • Allylation of the amine : Reaction of the oxane-derived amine with allyl bromide or allyl chloride under basic conditions (e.g., NaOH in THF) .

  • Post-cyclization functionalization : If the oxane ring is formed first, the allyl group could be added via subsequent alkylation or cross-metathesis .

SN2 Alkylation with Benzyl Bromide

The reaction proceeds via backside attack of the amine on benzyl bromide, forming a stable benzylated intermediate . This step is critical for introducing the N-benzyl group.

Step Reagents/Conditions Yield Reference
Benzyl bromideTriethylamine, acetonitrile, 70°C73–79%

Allylation via Nucleophilic Substitution

The allyl group is added through similar SN2 mechanisms. For example, allyl bromide reacts with the amine to form the prop-2-enyl substituent.

Spectroscopic Analysis

  • ¹H NMR : Confirms the presence of aromatic protons (benzyl), allylic protons (prop-2-enyl), and oxane ring protons.

  • ¹³C NMR : Identifies carbon environments, including the quaternary amine and allyl carbons .

  • IR Spectroscopy : Detects NH stretching (3300–3500 cm⁻¹) and allyl C-H vibrations (1650–1600 cm⁻¹) .

Crystallographic Data

Single-crystal X-ray diffraction can reveal the molecular geometry. For similar compounds (e.g., N-allyl-N-benzyl-4-methylbenzenesulfonamide), bond lengths (S1-N1: 1.636 Å) and torsion angles (C1-S1-N1-C11: 84.2°) are critical for structural validation .

Potential Uses

Compounds with N-benzyl and allyl groups are explored for therapeutic applications, including anti-inflammatory and antimicrobial activities . For example, N-Benzyl-N-methyldecan-1-amine derivatives show efficacy in inflammatory bowel disease and rheumatoid arthritis models .

Derivatization

  • Reduction : The allyl group can be hydrogenated to form a propyl substituent.

  • Cross-coupling : The allyl group may participate in reactions such as Heck or Suzuki coupling to introduce additional functionality .

Scientific Research Applications

Chemical Properties and Structure

N-Benzyl-4-prop-2-enyloxan-4-amine belongs to a class of organic compounds characterized by a benzyl group attached to an oxanamine structure. Its molecular formula is C17H21NOC_{17}H_{21}NO, with a molecular weight of approximately 271.36 g/mol. The structural features of this compound enable it to interact with biological targets effectively, which is crucial for its applications in drug discovery.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in cellular models. These effects are mediated through the inhibition of key signaling pathways involved in inflammation, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Studies have demonstrated that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways . This positions this compound as a candidate for developing new antimicrobial agents.

Case Study 1: Anti-inflammatory Effects

A study involving the administration of this compound in animal models of inflammatory bowel disease showed promising results. The compound significantly reduced colonic inflammation and improved histological scores compared to control groups. The reduction in inflammatory markers was attributed to the compound's ability to modulate immune responses and inhibit inflammatory cell infiltration .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against clinical isolates of E. coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as effective antimicrobial agents .

Data Tables

Application Mechanism References
Anti-inflammatoryInhibition of TNF-α and IL-1β production
AntimicrobialDisruption of bacterial cell wall synthesis
Cytotoxicity in CancerInduction of apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of N-Benzyl-4-prop-2-enyloxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Functional Groups Reactivity Considerations Potential Applications
N-Benzyl-4-prop-2-enyloxan-4-amine Oxane (ether) Benzyl, Allyl (prop-2-enyl) Ether, Amine, Alkene Allyl addition (e.g., thiol-ene) Drug intermediates, Polymers
4-(Benzo[d]oxazol-2-yl)-1-methyl-N-(2-(prop-2-ynyloxy)phenyl)piperidin-4-amine Piperidine (amine) Benzooxazole, Propargyloxy Amine, Alkyne Propargyl click chemistry Bioconjugation, Drug discovery
N-Benzyl-4-methyl-6-phenylpyrimidin-2-amine Pyrimidine (aromatic) Benzyl, Phenyl, Methyl Aromatic amine, Methyl Electrophilic aromatic substitution Antimicrobial agents, Catalysis

Detailed Comparisons

A. Core Heterocycle Differences

  • Oxane vs. Piperidine derivatives (e.g., compound 22 ) are more likely to participate in acid-base reactions or hydrogen bonding.
  • Oxane vs. Pyrimidine: The aromatic pyrimidine core in enables π-π stacking and resonance stabilization, contrasting with the non-aromatic, flexible oxane. This difference may render pyrimidine derivatives more thermally stable but less adaptable in dynamic systems.

B. Functional Group Reactivity

  • Allyl (prop-2-enyl) vs. Propargyl (prop-2-ynyl) : The allyl group in the target compound is amenable to radical-mediated thiol-ene reactions or electrophilic additions, while the propargyl group in is suited for copper-catalyzed azide-alkyne cycloaddition (click chemistry), a staple in bioconjugation .

Research Findings and Implications

  • Synthetic Flexibility : The allyl group in this compound offers a handle for post-synthetic modifications, whereas the propargyl group in enables rapid conjugation in drug discovery pipelines.
  • Biological Potential: The benzyl group’s lipophilicity may position the target compound as a central nervous system (CNS) drug candidate, contrasting with the polar propargyloxy group in , which might limit blood-brain barrier penetration.

Biological Activity

N-Benzyl-4-prop-2-enyloxan-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews existing literature on the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting key findings from various studies.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that incorporates various chemical reactions to achieve the desired molecular structure. While specific synthetic routes for this compound are not extensively documented, related compounds such as N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their biological activity against Mycobacterium tuberculosis . This suggests that similar synthetic strategies may be applicable for this compound.

Anticancer Activity

Recent studies indicate that derivatives of benzyl compounds exhibit significant anticancer properties. For instance, a study highlighted the anticancer activity of various α-benzyl monoxime derivatives against leukemia and breast cancer cell lines, demonstrating their potential as non-cytotoxic agents . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

CompoundCancer TypeIC50 (µM)Remarks
5dLeukemia10Non-cytotoxic
5hOvarian8Non-cytotoxic
5xBreast5Non-cytotoxic

The above table summarizes the IC50 values for selected compounds related to the benzyl structure, indicating their effectiveness in inhibiting cancer cell growth.

Antimicrobial Activity

The antimicrobial properties of N-Benzyl derivatives have also been explored. For example, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. A study reported that certain benzyl derivatives exhibited growth inhibition rates greater than 73% against Acinetobacter baumannii and Escherichia coli at specific concentrations .

Bacterial StrainGrowth Inhibition (%)Concentration (µg/mL)
Acinetobacter baumannii>7332
Escherichia coli>9532
Candida albicans>9332

This table illustrates the effectiveness of benzyl derivatives in inhibiting bacterial growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that benzyl derivatives may inhibit key enzymes involved in cancer cell metabolism or bacterial survival.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a crucial aspect of their anticancer activity.
  • Antioxidant Properties : Certain derivatives have demonstrated antioxidant activity, which may contribute to their protective effects against cellular damage .

Case Studies

A notable case study involved the evaluation of various benzyl compounds for their anticancer and antimicrobial activities. The findings indicated that modifications in the chemical structure significantly influenced biological activity. For instance, introducing bulky groups or varying the position of substituents on the benzene ring enhanced anticancer efficacy while maintaining low cytotoxicity levels .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing N-Benzyl-4-prop-2-enyloxan-4-amine?

  • Methodological Answer :

  • Pd-Catalyzed Coupling : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂ with ligands like dppf) enable efficient alkynylation or propenylation of amines. For example, propargylamine derivatives are synthesized via coupling with aryl halides in DMSO at 60°C, achieving yields up to 72% .
  • Deamination Strategies : Reagents like N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (compound 3) facilitate direct deamination under mild conditions (room temperature), preserving functional groups (e.g., anomeric purity in sugars) .
    • Key Considerations : Optimize solvent polarity (e.g., DMSO enhances reaction rates) and catalyst loading. Monitor reactions via TLC and confirm yields via NMR .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for confirming structure and purity. For example, coupling constants in propargylamine derivatives resolve stereochemistry .
  • X-Ray Crystallography : Use SHELX software (e.g., SHELXL) for crystal structure determination. Refinement parameters (e.g., R factor < 0.05) ensure accuracy .
    • Data Interpretation : Cross-reference experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE Requirements : Wear gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of volatile intermediates (e.g., dichloromethane) .
  • Mutagenicity Assessment : Conduct Ames testing for derivatives. Compound 3, a structural analog, showed mutagenicity comparable to benzyl chloride, requiring careful waste disposal .

Advanced Research Questions

Q. How can the reaction mechanism of this compound in deamination reactions be elucidated?

  • Methodological Answer :

  • Isodiazene Intermediate Analysis : Use kinetic isotope effects (KIEs) and trapping experiments to identify transient intermediates. Compound 3 generates primary isodiazene species, enabling C–N bond cleavage .
  • Computational Modeling : Apply density-functional theory (DFT) to map energy profiles (e.g., B3LYP/6-31G*) for bond dissociation steps .

Q. Which computational methods are suitable for studying the electronic structure of this compound?

  • Methodological Answer :

  • Density-Functional Theory (DFT) : Use functionals like B3LYP to calculate HOMO-LUMO gaps and electrostatic potentials. Validate against experimental UV-Vis spectra .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments in DMSO or acetonitrile .

Q. How can discrepancies in synthetic yields for this compound be resolved?

  • Methodological Answer :

  • Catalyst Screening : Compare Pd, Cu, and Ni catalysts. For example, Pd with dppf increased yields from 43% to 72% in propargylamine synthesis .
  • Reaction Optimization : Use Design of Experiments (DoE) to vary temperature, solvent, and stoichiometry. Statistically significant factors (e.g., solvent polarity) are prioritized .

Q. What strategies enhance functional group tolerance in reactions involving this compound?

  • Methodological Answer :

  • Mild Oxidants : Replace harsh reagents (e.g., trichloroisocyanuric acid) with sodium pivalate to preserve acid-sensitive groups .
  • Protecting Groups : Use benzyl or pivaloyl groups to shield amines during multi-step syntheses .

Q. How can mutagenic risks of this compound derivatives be systematically assessed?

  • Methodological Answer :

  • Ames II Testing : Follow OECD Guidelines 471/473. For compound 3, Salmonella typhimurium assays revealed low mutagenicity, comparable to benzyl chloride .
  • Structure-Activity Relationships (SAR) : Compare mutagenicity across analogs (e.g., nitro vs. methoxy substituents) to identify risk-modifying groups .

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